molecular formula C16H11ClN2O2S B4934528 3'-(3-CHLOROPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE CAS No. 5951-53-1

3'-(3-CHLOROPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE

Cat. No.: B4934528
CAS No.: 5951-53-1
M. Wt: 330.8 g/mol
InChI Key: WCTWWXZBEHXYFI-UHFFFAOYSA-N
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Description

3’-(3-CHLOROPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-(3-CHLOROPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE typically involves the reaction of indole derivatives with thiazolidine-2,4-dione under specific conditions. One common method involves the use of methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH) to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole ring.

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Halogenating agents, nitrating agents, under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Structural Characteristics

This compound features a spiro structure that combines an indole moiety with a thiazolidine framework. The presence of a chlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets. Its molecular formula is C23H15Cl3N2O2SC_{23}H_{15}Cl_{3}N_{2}O_{2}S with a molecular weight of approximately 489.80 g/mol.

Preliminary studies suggest that compounds with similar structures exhibit significant biological activities. The following sections summarize the potential applications based on these findings.

Anticancer Activity

Research indicates that derivatives of spiro[indole-thiazolidine] compounds can exhibit anticancer properties. The unique structural features may allow for interactions with various cellular pathways involved in cancer proliferation and apoptosis.

  • Case Study : A study demonstrated that analogous compounds showed cytotoxic effects against several cancer cell lines, suggesting that this compound may also possess similar properties.

Antimicrobial Properties

The structural composition of 3'-(3-chlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione suggests potential antimicrobial activity. Compounds with indole and thiazolidine structures have been reported to exhibit antibacterial and antifungal activities.

  • Case Study : In vitro assays indicated that certain derivatives displayed significant inhibition against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound may also have anti-inflammatory properties due to the presence of functional groups capable of modulating inflammatory responses.

  • Case Study : Research on structurally related compounds revealed their ability to inhibit pro-inflammatory cytokines in various models of inflammation.

Mechanism of Action

The mechanism of action of 3’-(3-CHLOROPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.

    Indole-3-butyric acid: Another plant hormone used in agriculture.

Uniqueness: 3’-(3-CHLOROPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE stands out due to its unique spiro structure, which imparts distinct chemical and biological properties

Biological Activity

The compound 3'-(3-chlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a complex organic molecule characterized by its unique spiro structure, which integrates an indole moiety with a thiazolidine framework. This structural configuration is believed to contribute significantly to its biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • IUPAC Name : 2-[3'-(3-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(3,4-dimethylphenyl)acetamide
  • Molecular Formula : C23H22ClN3O3S
  • Molecular Weight : 489.80 g/mol

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities including:

  • Anticancer Activity : Compounds structurally related to this molecule have shown promising results in inhibiting cancer cell proliferation.
  • Antimicrobial Activity : The presence of the chlorophenyl group enhances the compound's ability to combat various bacterial strains.
  • Anti-inflammatory Effects : Similar derivatives have been documented to exhibit anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets leading to various biological effects. For instance:

  • MDM2-p53 Interaction : Some spiro compounds have been identified as inhibitors of the MDM2-p53 interaction, which is crucial in cancer therapy .

Case Studies and Research Findings

Several studies have explored the biological activities of spiro compounds similar to this compound:

  • Anticancer Studies :
    • A study published in Frontiers in Pharmacology demonstrated that spirooxindole derivatives activate p53 signaling pathways leading to apoptosis in cancer cells .
    • Another research highlighted the potential of these compounds in targeting breast and prostate carcinoma cells through MDM2 inhibition .
  • Antimicrobial Activity :
    • Research indicated that spiro compounds exhibit significant antimicrobial properties against various pathogens. The chlorophenyl group enhances effectiveness against Gram-positive bacteria.

Data Table: Comparative Biological Activities

Compound NameStructural FeaturesBiological Activity
5-FluoroindoleIndole ring with fluorine substitutionAntimicrobial
ThiazolidinedioneThiazolidine ring with carbonylsAntidiabetic
IndomethacinIndole ring with acetic acid side chainAnti-inflammatory
This compoundSpiro structure combining indole and thiazolidine frameworksAnticancer, Antimicrobial

Properties

IUPAC Name

3-(3-chlorophenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2S/c17-10-4-3-5-11(8-10)19-14(20)9-22-16(19)12-6-1-2-7-13(12)18-15(16)21/h1-8H,9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTWWXZBEHXYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387014
Record name AC1MEH6R
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5951-53-1
Record name AC1MEH6R
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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